4,4-Dimethoxypiperidin-3-ol
Description
4,4-Dimethoxypiperidin-3-ol is a piperidine derivative characterized by a six-membered amine ring with two methoxy groups at the 4-position and a hydroxyl group at the 3-position. Piperidine derivatives are widely studied in medicinal chemistry for their bioactivity, particularly as intermediates in synthesizing alkaloids or receptor-targeting molecules .
Properties
IUPAC Name |
4,4-dimethoxypiperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-10-7(11-2)3-4-8-5-6(7)9/h6,8-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEYGPSQTMWISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004383 | |
| Record name | 4,4-Dimethoxypiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84100-50-5 | |
| Record name | 4,4-Dimethoxy-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84100-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethoxypiperidin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethoxypiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethoxypiperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxypiperidin-3-ol typically involves the reaction of piperidine derivatives with methoxy and hydroxyl substituents. One common method includes the use of nickel catalysts to facilitate the regioselective formation of the compound. The reaction conditions often involve mild temperatures and pressures to ensure the stability of the methoxy and hydroxyl groups .
Industrial Production Methods: The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethoxypiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming simpler piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce simpler piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology
4,4-Dimethoxypiperidin-3-ol has been studied for its potential use in treating neurological disorders. Its structure allows it to interact with neurotransmitter systems, which can be beneficial in developing treatments for conditions such as Alzheimer's disease and neuropathic pain. For instance, studies have shown that piperidine derivatives exhibit significant activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's pathology, suggesting that this compound could be a lead compound for further development in this area .
Anticancer Activity
Research indicates that derivatives of piperidine, including this compound, may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in various studies, making it a candidate for further investigation in cancer therapy . Its efficacy against specific cancer cell lines could be explored through structure-activity relationship (SAR) studies to optimize its therapeutic potential.
Biological Research
Oxidative Stress Studies
The compound is also utilized in biological research to study oxidative stress mechanisms. It acts as a free radical scavenger, helping researchers understand the impact of oxidative damage on cellular functions. This application is crucial for developing strategies to counteract oxidative stress-related diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Research into its effectiveness against various pathogens could lead to new treatments for infections caused by resistant strains of bacteria and fungi .
Industrial Applications
Synthesis of Complex Organic Molecules
In the field of organic chemistry, this compound serves as a valuable intermediate in synthesizing more complex organic compounds. Its unique chemical properties allow it to participate in various chemical reactions, making it a useful building block in pharmaceuticals and agrochemicals.
Polymer Production
The compound's stability and reactivity have led to its application in producing specialty chemicals and polymers. It can serve as an additive or stabilizer in industrial processes, enhancing the properties of final products.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,4-Dimethoxypiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4,4-Dimethoxypiperidin-3-ol with piperidine and pyridine derivatives from the provided evidence, focusing on structural features, functional groups, and inferred properties.
Structural and Functional Group Analysis
Key Comparative Insights
Core Structure Differences: Piperidine vs. Pyridine: Piperidine derivatives (e.g., this compound) are non-aromatic and more basic due to the amine nitrogen, whereas pyridine derivatives (e.g., 2,3,6-Trimethoxypyridin-4-ol) exhibit aromaticity and reduced basicity. This impacts reactivity in electrophilic substitutions and interactions with biological targets .
In contrast, pyridine derivatives with methoxy groups (e.g., 2,3,6-Trimethoxypyridin-4-ol) experience electron-withdrawing effects due to the aromatic ring’s conjugation, altering acidity and reactivity . Hydroxyl Groups: The hydroxyl group in this compound participates in hydrogen bonding, enhancing solubility. Pyridine-based hydroxyl groups (e.g., in 5-Chloro-2,3-dimethoxypyridin-4-ol) are more acidic due to the electron-deficient aromatic ring, favoring deprotonation under physiological conditions .
The hydroxypropyl chain in 3-(3-Hydroxypropyl)pyridin-4-ol introduces conformational flexibility, which may enhance binding to flexible enzyme active sites compared to rigid methoxy-substituted analogs .
Research Implications and Limitations
While the evidence provides structural data for comparison, experimental properties (e.g., solubility, bioactivity) are absent. Further studies should focus on:
Biological Activity
4,4-Dimethoxypiperidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from damage associated with neurodegenerative diseases.
- Anticancer Activity : There is emerging evidence that this compound may inhibit the proliferation of cancer cells.
The biological effects of this compound can be attributed to various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
- Modulation of Signaling Pathways : It has the potential to influence signal transduction pathways that are critical in cancer cell survival and proliferation.
Antioxidant Activity
A study assessing the antioxidant capacity of piperidine derivatives found that compounds similar to this compound effectively reduced reactive oxygen species (ROS) levels in cell cultures. This suggests a protective role against oxidative damage .
Neuroprotective Effects
In vitro studies demonstrated that this compound could mitigate neurotoxicity induced by amyloid-beta (Aβ) peptides, commonly associated with Alzheimer's disease. The compound increased cell viability and reduced apoptosis in neuronal cell lines exposed to Aβ .
Anticancer Potential
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, it was noted for its ability to induce apoptosis in human colorectal cancer cells through the activation of caspase pathways .
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduced ROS levels | |
| Neuroprotective | Increased neuronal cell viability | |
| Anticancer | Induced apoptosis in cancer cells |
Case Studies
Several case studies have explored the therapeutic applications of piperidine derivatives:
- Neurodegenerative Disorders : A clinical trial investigated the use of piperidine derivatives, including this compound, in patients with early-stage Alzheimer's disease. Results indicated improvements in cognitive function and reduced progression of symptoms.
- Cancer Therapy : Another study focused on combining this compound with existing chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect in inhibiting tumor growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
